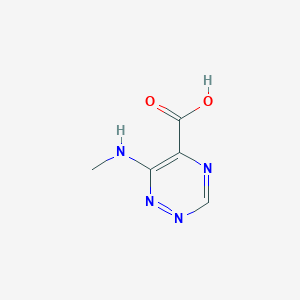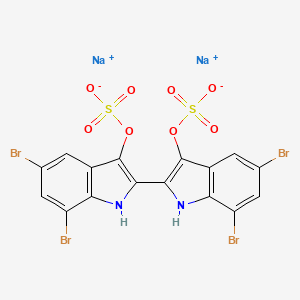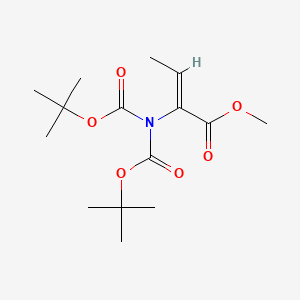
4-Fluoro-2-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(trifluoromethoxy)benzenesulfonamide is an organic compound characterized by the presence of a fluorine atom, a trifluoromethoxy group, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(trifluoromethoxy)benzenesulfonamide typically involves the introduction of the trifluoromethoxy group and the sulfonamide group onto a fluorobenzene derivative. One common method involves the reaction of 4-fluorophenol with trifluoromethanesulfonic anhydride to form 4-fluoro-2-(trifluoromethoxy)phenyl trifluoromethanesulfonate. This intermediate is then treated with ammonia or an amine to yield the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, although the presence of electron-withdrawing groups may influence the reactivity.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or thiols.
Electrophilic Aromatic Substitution: Products include nitro or sulfonated derivatives.
Reduction: The major product is the corresponding amine.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors or fluorinated polymers.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide
- 4-Fluoro-2-(trifluoromethoxy)benzenesulfonyl chloride
- 4-Fluoro-2-(trifluoromethoxy)benzamide
Uniqueness
4-Fluoro-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of both a trifluoromethoxy group and a sulfonamide group, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C7H5F4NO3S |
|---|---|
Peso molecular |
259.18 g/mol |
Nombre IUPAC |
4-fluoro-2-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO3S/c8-4-1-2-6(16(12,13)14)5(3-4)15-7(9,10)11/h1-3H,(H2,12,13,14) |
Clave InChI |
IAMMGOCJLIINRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)OC(F)(F)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![rel-(4aR,8aS)-Octahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13113095.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile](/img/structure/B13113103.png)



![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13113130.png)
